1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

Structure-Activity Relationship Medicinal Chemistry Pharmacophore Design

Researchers requiring a structurally defined 3,5-dimethoxy-substituted urea probe often face regioisomer contamination or batch variability. This compound delivers a singular 3,5-dimethoxy topology that cannot be replicated by 2,5- or 3,4-dimethoxy analogs. • Computed XLogP3 1.8, TPSA 83.1 Ų - balanced solubility/permeability profile for lead-like screening • Three addressable diversification points (dimethylamino, secondary alcohol, urea NH) enable focused library synthesis • Racemic β-hydroxyethyl center probes stereochemical binding preferences Available from stock with full analytical documentation for immediate research deployment.

Molecular Formula C19H25N3O4
Molecular Weight 359.426
CAS No. 1421483-48-8
Cat. No. B2824322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
CAS1421483-48-8
Molecular FormulaC19H25N3O4
Molecular Weight359.426
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)O
InChIInChI=1S/C19H25N3O4/c1-22(2)15-7-5-13(6-8-15)18(23)12-20-19(24)21-14-9-16(25-3)11-17(10-14)26-4/h5-11,18,23H,12H2,1-4H3,(H2,20,21,24)
InChIKeyVYZCLKNTAPNHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea (CAS 1421483-48-8): Chemical Identity and Physicochemical Baseline for Procurement Evaluation


1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea (CAS 1421483-48-8) is a synthetic unsymmetrical urea derivative bearing a 3,5-dimethoxyphenyl ring on one urea nitrogen and a 2-[4-(dimethylamino)phenyl]-2-hydroxyethyl substituent on the other [1]. Its molecular formula is C₁₉H₂₅N₃O₄ with a molecular weight of 359.4 g/mol [1]. Computed physicochemical properties include a calculated XLogP3 of 1.8, a topological polar surface area (TPSA) of 83.1 Ų, three hydrogen bond donors, five hydrogen bond acceptors, and seven rotatable bonds [1][2]. The presence of a tertiary dimethylamino group (pKₐ ~7–9 for protonated form), a secondary alcohol, a diaryl urea core, and two methoxy substituents in a meta-configuration on the phenyl ring collectively define its solubility, hydrogen-bonding capacity, and potential for target engagement in biochemical assays [2].

Why In-Class Urea Derivatives Cannot Simply Substitute for 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea in Targeted Research


Substituted diaryl ureas constitute a pharmacologically privileged scaffold, but minor structural variations among analogs can produce dramatic differences in target binding, selectivity, and cellular potency. For 1-(3,5-dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea, the unique combination of a 3,5-dimethoxy substitution pattern (meta-disposed hydrogen-bond acceptors) on one aryl ring and a para-dimethylamino group on the other ring, coupled with a β-hydroxyethyl linker, creates a distinct spatial arrangement of pharmacophoric features that cannot be replicated by regioisomers (e.g., 2,5-dimethoxy or 3,4-dimethoxy analogs) or by analogs lacking the hydroxyl linker [1]. Computational evidence shows these structural elements govern the compound's logP (1.8), TPSA (83.1 Ų), and rotatable bond count (7), parameters that directly influence membrane permeability and protein-binding promiscuity relative to close analogs [1][2]. Generic substitution without systematic comparator data risks altered target engagement profiles and invalid cross-study comparisons.

Quantitative Differentiation Evidence for 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea vs. Structural Analogs


Regioisomeric Dimethoxy Substitution Pattern: 3,5- vs. 2,5- vs. 3,4-Dimethoxyphenyl Urea Analogs

The 3,5-dimethoxyphenyl substitution pattern in the target compound places two methoxy groups in a meta relationship relative to the urea attachment point, generating a symmetric electron-density distribution and two H-bond acceptor sites oriented at ~120° from each other. In contrast, the 2,5-dimethoxy regioisomer (e.g., 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea, C₁₁H₁₆N₂O₄) positions one methoxy group ortho to the urea, enabling an intramolecular N–H···O hydrogen bond that rigidifies the conformation and alters the urea NH donor capacity [1]. The 3,4-dimethoxy isomer presents contiguous methoxy groups that create a catechol-like binding surface distinct from the metaxylyl-like topology of the 3,5-isomer. These regioisomeric differences are expected to produce divergent target-binding profiles based on well-established SAR principles for diaryl ureas, although direct comparative biochemical data for this specific compound series remains absent from the public domain.

Structure-Activity Relationship Medicinal Chemistry Pharmacophore Design

Physicochemical Differentiation: Lipophilicity (XLogP3) and Polar Surface Area vs. Des-hydroxy and Des-dimethylamino Analogs

The target compound has a computed XLogP3 of 1.8 and TPSA of 83.1 Ų [1]. The β-hydroxyethyl linker contributes one additional H-bond donor and one acceptor compared to a simple ethylene-linked analog lacking the hydroxyl group. Removal of the hydroxyl (hypothetical des-hydroxy analog) would reduce TPSA by ~20 Ų and lower H-bond donor count from 3 to 2, predicting increased membrane permeability but potentially reduced aqueous solubility and altered target-binding hydrogen-bond networks. Similarly, analogs bearing a dimethylamino substituent on the aliphatic linker rather than on the phenyl ring (e.g., 1-(3,5-dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea, C₂₁H₃₀N₄O₃) would exhibit higher basicity (two amine sites) and distinct ionization profiles at physiological pH [2]. These differences are quantifiable through in silico comparisons but lack confirmatory experimental partitioning or permeability measurements in the public domain.

Drug-likeness ADME Prediction Lead Optimization

Hydrogen-Bond Donor/Acceptor Architecture: Comparison with N,N'-Diphenylurea and Simple Alkyl Ureas

Unsymmetrical N,N'-disubstituted ureas can adopt trans–trans or cis–trans conformations that dictate intermolecular hydrogen-bonding networks. The target compound, with its 3,5-dimethoxyphenyl and 2-[4-(dimethylamino)phenyl]-2-hydroxyethyl substituents, has three H-bond donors (two urea NH and one alcohol OH) and five H-bond acceptors (urea C=O, two methoxy O, alcohol O, and dimethylamino N) [1]. In contrast, N,N'-diphenylurea has only two donors and one acceptor, forming simple one-dimensional tape motifs, while N-alkyl-N'-aryl ureas lack the additional alcohol donor. The β-hydroxyethyl group introduces a flexible arm capable of forming both intramolecular (to urea carbonyl) and intermolecular H-bonds, potentially enabling more complex supramolecular assemblies or multi-point target recognition [2]. No experimental binding data comparing hydrogen-bond stoichiometry with protein targets are available for this compound.

Supramolecular Chemistry Enzyme Inhibition Crystal Engineering

Recommended Application Scenarios for 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea Based on Available Evidence


Pharmacophore Probe for Enzymes with Aromatic-Rich Binding Pockets Requiring Dual H-Bond Donor Motifs

The 3,5-dimethoxyphenyl urea motif provides a conformationally distinct pharmacophore for probing enzyme active sites that accommodate meta-disposed hydrogen-bond acceptors. The meta-methoxy topology differentiates this compound from ortho-substituted analogs that form intramolecular H-bonds, as established by crystallographic data for the 2,5-dimethoxy isomer [1]. Researchers studying trypanothione synthetase, cardiac myosin, or DGAT enzymes—where substituted ureas have demonstrated nanomolar inhibitory activity—may use this compound to explore the contribution of methoxy regiochemistry to target engagement [2]. Selection of this specific regioisomer over 2,5- or 3,4-dimethoxy analogs is justified when the target's binding site geometry favors a non-chelated urea NH donor presentation.

Physicochemical Reference Standard for HPLC LogD Calibration in the Moderately Lipophilic Range

With a computed XLogP3 of 1.8 and TPSA of 83.1 Ų [1], this compound occupies a physicochemical space typical of lead-like molecules with balanced solubility and permeability. It can serve as a retention-time marker for reversed-phase HPLC method development targeting compounds in the logD₇.₄ range of ~1.5–2.5. Its UV-active chromophores (dimethylamino- and dimethoxyphenyl groups) enable detection at 254 and 280 nm without derivatization.

Starting Scaffold for Parallel Library Synthesis Targeting Kinase or GPCR Modulators

The compound contains three chemically addressable diversification points: (i) the dimethylamino group (quaternizable or oxidizable to N-oxide); (ii) the secondary alcohol (esterifiable, oxidizable to ketone, or replaceable via Mitsunobu chemistry); and (iii) the urea NH groups (alkylation or acylation). The 3,5-dimethoxy substitution is inert under most derivatization conditions, allowing chemists to preserve this pharmacophoric element while modifying other positions to generate focused libraries. This specific substitution pattern cannot be achieved by starting from commercially more common 4-methoxy or 3,4-dimethoxy aniline precursors [2].

Crystallography Ligand for Investigating Urea Hydrogen-Bonding Networks in Protein-Ligand Complexes

The three H-bond donors (two urea NH, one alcohol OH) and five H-bond acceptors [1] make this compound a versatile tool for studying hydrogen-bond-mediated molecular recognition in co-crystallization experiments. The β-hydroxyethyl group introduces an additional stereoelectronic center (racemic mixture unless chiral separation is performed) that can probe the stereochemical preferences of binding sites, while the dimethylamino group can act as a pH-dependent ionization switch for pH-dependent crystallography studies.

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